3,3-dimethyl-1-phenyl-2-benzofuran-1-ol is a complex organic compound with significant relevance in various scientific fields. It is classified as a benzofuran derivative, characterized by its unique structural features that include a benzofuran ring fused with a phenyl group and two methyl groups. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities.
The compound can be sourced from various chemical suppliers and research institutions. It is often synthesized in laboratory settings for research purposes, particularly in studies exploring its chemical reactivity and biological properties.
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol falls under the category of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring. Its IUPAC name reflects its structural complexity, and it is cataloged under the CAS number 1023-91-2.
Several synthetic routes exist for the preparation of 3,3-dimethyl-1-phenyl-2-benzofuran-1-ol. One common method involves the cyclization of 2-(1-hydroxy-1-methyl-ethyl)-benzophenone under acidic conditions. This process typically requires careful control of reaction parameters to optimize yield and purity.
Technical Details:
In industrial applications, large-scale production may utilize batch reactors or continuous flow reactors, allowing for better control over reaction conditions and improved efficiency.
The molecular structure of 3,3-dimethyl-1-phenyl-2-benzofuran-1-ol can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 240.3 g/mol |
IUPAC Name | 3,3-dimethyl-1-phenyl-2-benzofuran-1-ol |
InChI | InChI=1S/C16H16O2/c1-15(2)13... |
InChI Key | XNIDDCSFMRIISS-UHFFFAOYSA-N |
SMILES | CC1(C2=CC=CC=C2C(O1)(C3=CC=CC=C3)O)C |
The structure features a hydroxyl group (-OH) attached to the benzofuran system, contributing to its reactivity and potential biological activity.
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol can undergo various chemical reactions:
Types of Reactions:
Technical Details:
These reactions often require specific conditions (e.g., temperature, solvent) to achieve desired products efficiently.
The mechanism of action for 3,3-dimethyl-1-phenyl-2-benzofuran-1-ol involves its interaction with specific molecular targets within biological systems. The compound has been studied for its potential as an inhibitor or activator of certain enzymes, which may affect biochemical pathways related to cell proliferation and apoptosis.
Research indicates that this compound may inhibit enzymes involved in cancer cell growth, suggesting potential anticancer properties. The exact molecular targets remain under investigation but are critical for understanding its therapeutic applications.
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol is typically a solid at room temperature with notable solubility characteristics depending on the solvent used.
The compound exhibits stability under normal conditions but can react under specific circumstances (e.g., exposure to strong oxidizing agents). Its melting point and boiling point are crucial for determining its behavior during synthesis and application.
Further studies on its physical properties (e.g., melting point, boiling point) can provide insights into handling and storage requirements.
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol has diverse applications across several scientific domains:
Scientific Uses:
CAS No.: 5953-49-1
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: